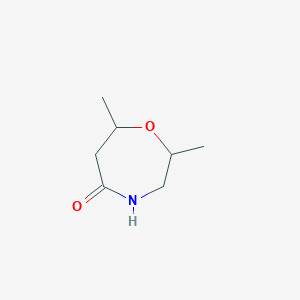

2,7-Dimethyl-1,4-oxazepan-5-one

Description

Contextual Significance of Medium-Sized Heterocycles in Organic Synthesis and Beyond

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of natural products and synthetic molecules. Medium-sized heterocycles, those with 8 to 11 atoms in the ring, are particularly noteworthy structural motifs. However, their synthesis can be challenging due to unfavorable thermodynamic and kinetic factors, such as transannular strain and conformational flexibility.

Despite these synthetic hurdles, medium-sized heterocycles are of great interest as they are integral components of many biologically active natural products and serve as promising scaffolds in medicinal chemistry. Their unique three-dimensional shapes allow them to interact with biological targets in ways that are not possible for smaller, more rigid ring systems.

Within this class of compounds, those containing nitrogen and oxygen atoms are of particular importance. These nitrogen-oxygen heterocycles are found in a wide range of pharmacologically active molecules. The presence of both nitrogen and oxygen atoms in the ring system allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity.

Evolution of Synthetic Strategies for Oxazepanes and Related Nitrogen-Oxygen Heterocycles

The synthesis of oxazepanes, a seven-membered heterocyclic system containing one oxygen and one nitrogen atom, has been an area of active research. The development of new synthetic methods is crucial for accessing novel derivatives with potentially useful properties.

Early synthetic approaches often involved multi-step sequences with moderate yields. However, significant progress has been made in the development of more efficient and stereoselective methods. These include transition-metal-catalyzed cyclization reactions, which have become a powerful tool for the construction of medium-sized rings. For instance, copper-catalyzed intramolecular cyclizations have been employed to form carbon-nitrogen bonds in the synthesis of medium-ring nitrogen heterocycles.

Another key strategy is ring expansion, where a smaller, more readily available ring is converted into a larger one. For example, the synthesis of medium-ring heterocycles has been achieved through a tandem copper-catalyzed C-N bond formation followed by a ring-expansion process starting from β-lactams.

More recent methodologies focus on developing stereoselective syntheses to control the spatial arrangement of atoms in the molecule, which is critical for biological activity. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine is a notable example of modern synthetic efforts in this area. nih.govresearchgate.net This method allows for the creation of oxazepane rings with defined stereochemistry. nih.govresearchgate.net

Specific Research Focus on 2,7-Dimethyl-1,4-oxazepan-5-one within the Lactam Chemical Space

The compound this compound represents a specific structure within the broader chemical space of lactams, which are cyclic amides. Lactams are a significant class of compounds in drug design, with applications in treating a wide range of diseases.

Detailed research specifically on this compound is limited in publicly available literature, highlighting that not all areas of the vast chemical space have been fully explored. However, the synthesis of the cis-diastereomer of this compound has been reported. One synthesis route involves a precursor with the CAS number 752244-29-4, which yields (+/-)-cis-2,7-dimethyl-tetrahydro- researchgate.netresearchgate.netoxazepin-5-one.

The synthesis of the broader 1,4-oxazepan-5-one (B88573) skeleton has been investigated, though it has presented some challenges. For example, attempts to synthesize the core structure through methods like Michael-type additions or coupling reactions have encountered difficulties, indicating the need for carefully designed synthetic strategies. researchgate.net The synthesis of related structures, such as single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones, has been achieved through a two-step process starting from aminoethanols and phenyloxirane derivatives, with scandium triflate being an effective catalyst for the ring closure.

The study of such specific substituted oxazepanones contributes to a better understanding of the structure-activity relationships within this class of compounds and may pave the way for the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

CAS No. |

10341-27-2 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2,7-dimethyl-1,4-oxazepan-5-one |

InChI |

InChI=1S/C7H13NO2/c1-5-3-7(9)8-4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

UJXSVHMLTCSBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NCC(O1)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2,7 Dimethyl 1,4 Oxazepan 5 One

Detailed Mechanistic Elucidation of Formation Reactions

The synthesis of the 1,4-oxazepan-5-one (B88573) ring system is most effectively achieved through intramolecular cyclization reactions. The specific placement of the methyl groups at the C2 and C7 positions in the target compound dictates the choice of starting materials, but the general mechanisms for forming the heterocyclic core are well-documented for related analogues.

A primary and chemodivergent strategy involves the controlled intramolecular nucleophilic ring-closure of N-(2-hydroxyethyl)epoxyamides. sci-hub.se This method can be directed to form either 1,4-oxazepan-5-ones or isomeric morpholin-3-ones by selecting appropriate reaction conditions. The formation of the seven-membered 1,4-oxazepan-5-one ring is specifically achieved through a 7-endo-tet cyclization pathway. sci-hub.seresearchgate.net This process is typically catalyzed by Lewis or Brønsted acids. For instance, the use of trifluoroacetic acid can promote the reaction, although it is highly sensitive to the electronic nature of substituents on the epoxyamide. sci-hub.se A more general and often higher-yielding approach employs metal triflates as Lewis acid catalysts, such as copper(II) triflate (Cu(OTf)₂) or scandium(II) triflate (Sc(OTf)₃), which effectively activate the epoxide for intramolecular attack. sci-hub.seresearchgate.net

Another synthetic route involves the Schmidt reaction, where allylic azides react with a cyclic ketone in the presence of a Lewis acid like boron trifluoride etherate (BF₃•Et₂O). rsc.org This transformation proceeds through a series of intermediates to yield the expanded lactam ring structure.

The synthesis of specific derivatives has also been achieved through multi-step sequences, for example, by coupling tert-butyl (2-hydroxyethyl)carbamate (B8442604) with an activated aziridine, followed by deprotection and cyclization steps to form a Cbz-protected 6-amino-1,4-oxazepan-5-one (B13527262). acs.org However, other approaches, such as those attempting Michael-type additions to glutaconic acid derivatives, have proven problematic due to side reactions like polymerization stemming from the deprotonation of the acidic amide proton. iyte.edu.tr

Table 1: Catalysts for 1,4-Oxazepan-5-one Ring Formation from Epoxyamides

| Catalyst | Substrate Scope | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Effective for electron-donating groups | Moderate to Good | sci-hub.se |

| Copper(II) Triflate (Cu(OTf)₂) | Broad, including deactivated systems | Good to Excellent | sci-hub.se |

Studies on Transition States and Intermediates

The mechanistic pathways for the formation of the 1,4-oxazepan-5-one ring involve distinct intermediates and transition states.

In the acid-catalyzed cyclization of N-(2-hydroxyethyl)epoxyamides, the reaction is initiated by the activation of the epoxide ring by the acid catalyst. This activation enhances the electrophilicity of the epoxide carbons, facilitating a nucleophilic attack by the pendant hydroxyl group. The key step is the 7-endo-tet cyclization, which proceeds through a transition state leading to the formation of the seven-membered ring. The influence of aromatic substituents on the reaction rate suggests that the stability of positive charge development during this transition state is crucial; electron-donating groups stabilize this state, accelerating the reaction. sci-hub.se

In the Schmidt reaction pathway, the mechanism involves the initial reaction of the ketone with the allylic azide (B81097) under acidic catalysis to form a dehydration intermediate. rsc.org A subsequent intramolecular cyclization forms a crucial six-membered hemiaminal intermediate. rsc.org This intermediate then undergoes a ring expansion, driven by the loss of dinitrogen gas, to form an iminium ether, which is hydrolyzed upon basic workup to afford the final N-hydroxyalkenyl lactam product. rsc.org

Kinetic Studies of Reaction Pathways

While formal kinetic rate constants are not extensively documented in the reviewed literature, studies on the formation of 7-aryl-6-hydroxy-1,4-oxazepan-5-ones provide clear insights into the factors governing the reaction kinetics. The acid-catalyzed cyclization of epoxyamides is highly dependent on the electronic properties of the substituents. sci-hub.se For example, when using trifluoroacetic acid, epoxyamides bearing electron-withdrawing groups on an aromatic ring either fail to cyclize or provide only trace amounts of the desired 1,4-oxazepan-5-one, even after prolonged reaction times. sci-hub.se Conversely, substrates with electron-donating groups react much more readily, affording the product in good yield. sci-hub.se This indicates that the rate-determining step is significantly influenced by the stabilization of a positively charged intermediate or transition state. The successful use of the more potent Lewis acid Cu(OTf)₂ overcomes this limitation, enabling the cyclization of even deactivated substrates in excellent yields, demonstrating a shift in the reaction kinetics through stronger catalytic activation. sci-hub.se

Reactivity Studies of the 1,4-Oxazepan-5-one Ring System

The chemical reactivity of the 1,4-oxazepan-5-one scaffold is dominated by the functional groups within its structure: the secondary lactam nitrogen, the lactam carbonyl group, and the ether linkage. The seven-membered ring itself can undergo cleavage under certain conditions.

Ring-Opening and Ring-Closing Reactions

Ring-Closing Reactions: The most significant ring-closing reactions are the synthetic routes used to create the heterocycle itself. As detailed in Section 3.1, intramolecular cyclizations of linear precursors, such as N-(2-hydroxyethyl)epoxyamides, are the primary examples of ring-closing reactions that form the 1,4-oxazepan-5-one system. sci-hub.seresearchgate.net

Ring-Opening Reactions: The 1,4-oxazepan-5-one ring contains an amide and an ether linkage, both of which can be susceptible to cleavage. Studies on related, though smaller, heterocyclic systems like azetidines have shown that intramolecular ring-opening can occur under acidic conditions, mediated by the nucleophilic attack of a pendant amide group. nih.gov The stability of the related oxazine (B8389632) ring has been studied, noting that hydrolysis can occur, with the rate depending on the electronic effects of substituents. nih.gov This suggests that the 1,4-oxazepan-5-one ring could be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions that promote amide hydrolysis.

Reactions at the Lactam Carbonyl and Nitrogen Centers

The lactam moiety is the most reactive center for synthetic modifications. Both the nitrogen atom and the carbonyl carbon can serve as sites for derivatization.

Reactions at the Nitrogen Center: The lactam nitrogen is a secondary amine and can be deprotonated to form a nucleophilic amide anion. This anion can then be functionalized via reactions with electrophiles. For example, N-acylation has been demonstrated by treating a 1,4-oxazepan-5-one with a strong base like n-butyllithium (n-BuLi) followed by the addition of 2-nitrobenzenesulfonyl chloride, leading to a ring-expansion precursor. whiterose.ac.uk Simpler N-alkylation, such as N-benzylation, has also been reported. unifi.it

Reactions at the Carbonyl Center: The lactam carbonyl group can undergo reduction or addition reactions.

Reduction: The carbonyl can be completely reduced to a methylene (B1212753) group. Treatment of a 6-hydroxy-1,4-oxazepan-5-one derivative with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) results in the reduction of the amide carbonyl, affording the corresponding cyclic amine, a 1,4-oxazepane (B1358080). sci-hub.se

Addition/Cyanation: An iridium-catalyzed reductive cyanation has been performed on the lactam carbonyl of 4-benzyl-1,4-oxazepan-5-one. sci-hub.se This reaction converts the carbonyl group into an α-amino nitrile derivative, providing a valuable functional group for further synthetic elaboration. sci-hub.se

Table 2: Reactions at the Lactam Center of 1,4-Oxazepan-5-one Derivatives

| Reaction Site | Reagents | Product Type | Reference |

|---|---|---|---|

| Nitrogen | 1. n-BuLi2. 2-Nitrobenzenesulfonyl chloride | N-Acylated Imide | whiterose.ac.uk |

| Nitrogen | Benzyl bromide | N-Benzylated Lactam | unifi.it |

| Carbonyl | Borane-dimethyl sulfide (BH₃·SMe₂) | Cyclic Amine (1,4-Oxazepane) | sci-hub.se |

Derivatization Strategies for Structural Modification

Structural modification of the 2,7-dimethyl-1,4-oxazepan-5-one scaffold is crucial for exploring its potential applications, particularly in medicinal chemistry. The reactivity at the lactam center provides a primary avenue for such derivatization.

Strategies for modification include:

N-Functionalization: As described, the lactam nitrogen can be alkylated or acylated to introduce a wide variety of substituents. whiterose.ac.ukunifi.it

Carbonyl Chemistry: Reduction of the carbonyl group to the amine provides access to the fully saturated 1,4-oxazepane ring system, which has a different three-dimensional shape and basicity. sci-hub.se Reductive cyanation offers a path to α-amino nitriles, which are versatile synthetic intermediates. sci-hub.se

Side-Chain Modification: For derivatives that are synthesized with additional functional groups, such as a protected amino group on the ring, deprotection followed by coupling reactions is a key strategy. For instance, a Cbz-protected 6-amino-1,4-oxazepan-5-one was deprotected and then coupled with 5-benzylisoxazole-3-carboxylic acid to generate a more complex amide derivative. acs.org

These derivatization strategies allow for systematic structural changes to the core heterocycle, enabling the fine-tuning of its properties.

Functionalization of the Dimethyl and Other Substituents

Direct functionalization of the methyl groups at the C2 and C7 positions of this compound, while not specifically documented, can be inferred from established methods for C-H activation in other heterocyclic systems. The presence of the heteroatoms in the ring can influence the reactivity of the adjacent methyl groups.

For instance, deprotonation of the α-protons to the carbonyl group can be a viable strategy. However, the acidity of the protons on the methyl groups is generally low. More aggressive strategies, such as radical halogenation, could potentially introduce a handle for further modifications, though selectivity might be a challenge.

In analogous heterocyclic systems, such as the 7-chloro-(3S)-methyl derivative of a 1,4-benzodiazepin-2-one, the methyl group has been shown to be reactive towards various electrophiles, proceeding with high retention of configuration. researchgate.net This suggests that the stereochemistry at the C2 and C7 positions of this compound could direct the approach of reagents.

Table 1: Potential Functionalization Reactions of Methyl Groups on Heterocyclic Scaffolds

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 2-(Bromomethyl)-7-methyl-1,4-oxazepan-5-one | Non-selective, may lead to a mixture of products. |

| Deprotonation-Alkylation | Strong base (e.g., LDA), followed by an alkyl halide | 2-Ethyl-7-methyl-1,4-oxazepan-5-one | Requires careful optimization to avoid side reactions. |

This table presents hypothetical reactions for this compound based on general principles of organic chemistry, as specific literature is unavailable.

Introduction of Diverse Chemical Moieties onto the Oxazepanone Scaffold

The introduction of chemical diversity onto the 1,4-oxazepan-5-one scaffold is more broadly reported. These strategies often involve the initial synthesis of the ring system with pre-functionalized building blocks or subsequent modification of the core structure.

One common approach is the N-alkylation or N-arylation of the lactam nitrogen. This can be achieved using various alkyl or aryl halides in the presence of a base. Another key position for modification is the carbon alpha to the carbonyl group (C6).

A study on the synthesis of iyte.edu.trresearchgate.netoxazepine-7-ones utilized the Baylis-Hillman reaction to generate a library of compounds with diverse substituents. researchgate.netacs.org This highlights a strategy where complexity is introduced during the ring formation process. For pre-formed rings, reactions such as aldol (B89426) condensations at the C6 position could be envisaged, provided a suitable base is employed to generate the enolate.

Furthermore, coupling reactions can be employed to attach various moieties. For example, the functionalization of a 7-hydroxy-pyranoflavylium was achieved using carbodiimide (B86325) coupling chemistry to form ester linkages. mdpi.com A similar strategy could theoretically be applied if a hydroxyl group were present on the this compound scaffold.

Table 2: Exemplary Reactions for Introducing Diversity to the 1,4-Oxazepan-5-one Core

| Reaction Type | Position of Modification | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | N4 | Alkyl halide, Base (e.g., NaH) | N-Substituted 1,4-oxazepan-5-one | General Method |

| Baylis-Hillman Reaction | C3, N4, C6, C7 | Aldehyde, α-amino alcohol, acrylate | Substituted iyte.edu.trresearchgate.netoxazepine-7-ones | researchgate.netacs.org |

| Selenocyclofunctionalization | Ring formation | Chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives | Enantiopure 1,4-oxazepane derivatives | researchgate.net |

Note: The reactions in this table are based on studies of the broader class of 1,4-oxazepan-5-ones and may not be directly applicable to the 2,7-dimethyl derivative without specific investigation.

Selectivity and Regioselectivity in Chemical Transformations

Selectivity is a critical aspect of the chemical transformation of multifunctional molecules like this compound. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

Regioselectivity: In reactions involving the 1,4-oxazepan-5-one ring, regioselectivity often pertains to the preferential reaction at one site over another. For instance, in N-unsubstituted systems, reactions can occur at the lactam nitrogen or the α-carbon to the carbonyl. The choice of base and reaction temperature can influence this selectivity. A strong, non-nucleophilic base at low temperature would favor deprotonation at the α-carbon, while a weaker base might favor N-alkylation.

A study on the synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, a related heterocyclic system, demonstrated regioselective 7-exo cyclization. nih.govdocumentsdelivered.com This highlights how inherent structural features can direct the formation of specific constitutional isomers.

Stereoselectivity: The chiral centers at C2 and C7 in this compound introduce the element of stereoselectivity. Reactions occurring at or near these centers can be influenced by the existing stereochemistry. For instance, the approach of a reagent can be sterically hindered from one face of the molecule, leading to the preferential formation of one diastereomer over another.

The synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones from chiral starting materials underscores the importance of substrate control in achieving high stereoselectivity. researchgate.net In this case, the stereochemistry of the final product was dictated by the chirality of the initial aminoethanol and epoxyamide precursors.

Table 3: Factors Influencing Selectivity in Reactions of Oxazepanone-related Scaffolds

| Type of Selectivity | Influencing Factors | Example | Reference |

| Regioselectivity | Nature of reactants, reaction conditions (base, temperature) | Sequential 1,4-conjugated addition followed by regioselective 7-exo cyclization in the synthesis of tetrahydro-1H-1,4-diazepin-2-ones. | nih.govdocumentsdelivered.com |

| Stereoselectivity | Chirality of starting materials, steric hindrance | Synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones using chiral precursors. | researchgate.net |

Advanced Structural and Conformational Analysis of 2,7 Dimethyl 1,4 Oxazepan 5 One

Application of Advanced Spectroscopic Methodologies

Spectroscopic techniques are fundamental tools for elucidating the structure and dynamics of molecules. For a compound like 2,7-dimethyl-1,4-oxazepan-5-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would provide a comprehensive picture of its chemical identity and behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. bipm.org For this compound, ¹H and ¹³C NMR would be the primary methods used.

Stereochemical Assignment: The presence of two stereocenters at positions 2 and 7 suggests the possibility of diastereomers (cis and trans isomers). The relative stereochemistry could be determined by analyzing the coupling constants (³J-values) between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. For instance, in a cis isomer, a through-space NOE correlation would be expected between the methyl protons at C2 and the proton at C7.

Conformational Dynamics: The seven-membered oxazepane ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. Variable-temperature NMR studies would be crucial to investigate the conformational dynamics. Changes in chemical shifts and coupling constants with temperature can provide information about the energy barriers between different conformers and the predominant conformation in solution.

A hypothetical ¹H NMR data table for a specific isomer of this compound is presented below to illustrate the type of information that would be obtained.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.8 - 4.0 | m | - |

| H-3a | 3.2 - 3.4 | dd | J = 14.0, 6.0 |

| H-3b | 2.9 - 3.1 | dd | J = 14.0, 8.0 |

| H-6a | 2.5 - 2.7 | m | - |

| H-6b | 2.3 - 2.5 | m | - |

| H-7 | 4.1 - 4.3 | m | - |

| 2-CH₃ | 1.2 - 1.4 | d | J = 6.5 |

| 7-CH₃ | 1.1 - 1.3 | d | J = 7.0 |

Note: This table is hypothetical and intended for illustrative purposes only.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. nih.gov This fragmentation is often predictable and can be used to confirm the structure. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

The initial ionization would form a molecular ion [M]⁺•. Subsequent fragmentation could involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group. For example, loss of a methyl radical from C2 or C7.

Cleavage of the oxazepane ring: Ring-opening reactions followed by further fragmentation are common in cyclic compounds. miamioh.edu

McLafferty rearrangement: If appropriate gamma-hydrogens are present, a rearrangement involving the carbonyl group could occur.

A hypothetical table of major mass spectral fragments is provided below.

| m/z | Proposed Fragment Structure |

| 157 | [M]⁺• (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - C₂H₅O]⁺ |

| 86 | [C₄H₈NO]⁺ |

| 57 | [C₃H₅O]⁺ |

Note: This table is hypothetical and intended for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uknih.gov These techniques are particularly useful for identifying functional groups.

For this compound, the following characteristic vibrational bands would be expected:

C=O stretch: A strong absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of an amide carbonyl. nih.gov

C-N stretch: This vibration would appear in the fingerprint region of the spectrum.

C-O stretch: The ether linkage would also give rise to a characteristic band.

C-H stretches: Bands corresponding to the stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. nih.govmdpi.com

Raman spectroscopy would be particularly useful for observing the less polar bonds and for studying the molecule in aqueous solutions if needed.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in the gas or solution phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Conformational Landscape and Dynamics of the Seven-Membered Ring

Seven-membered rings, such as that in this compound, are significantly more flexible than their five- and six-membered counterparts. Their conformational analysis is complicated by the presence of multiple low-energy conformations and the dynamic processes of ring inversion and pseudorotation that interconnect them. The presence of a planar amide group and a non-planar ether linkage within the ring, along with two methyl substituents, further influences the conformational preferences.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of flexible molecules like this compound. These methods allow for the identification of stable conformers, the calculation of their relative energies, and the determination of energy barriers for conformational interconversions.

For seven-membered lactams, the conformational space is typically dominated by chair, boat, and twist-boat forms. The presence of the methyl groups at the C2 and C7 positions will dictate the most stable conformations by minimizing steric interactions. For instance, conformations where the methyl groups occupy pseudo-equatorial positions are generally favored over those with pseudo-axial orientations to reduce steric strain.

Ring Inversion and Pseudorotation: The interconversion between different conformations occurs through two primary pathways: ring inversion and pseudorotation.

Ring Inversion: This is a higher-energy process that involves the flipping of the entire ring from one chair-like conformation to its mirror image. The transition state for this process typically involves a high-energy, more planar conformation. Theoretical calculations for related seven-membered lactones have shown that the energy barriers for ring flipping can be significant. rsc.org For this compound, the barrier would be influenced by the torsional strain of the C-C, C-N, and C-O bonds, as well as the steric interactions of the methyl groups during the inversion process.

Pseudorotation: This is a lower-energy pathway that allows for the interconversion of various boat and twist-boat conformations without passing through a high-energy planar state. It involves a continuous, wave-like motion of the ring atoms. The pseudorotation itinerary for a substituted 1,4-oxazepan-5-one (B88573) would be complex, with multiple possible pathways connecting various low-energy conformers.

Computational studies on similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have demonstrated the existence of multiple interconversion pathways involving various twist forms, with the preferred path often being the one with the lowest activation energy. researchgate.net A similar approach for this compound would involve mapping the potential energy surface to identify the minimum energy pathways for these dynamic processes.

A systematic computational study using DFT could be employed to explore the conformational space of this compound. The likely conformers to be investigated would include various chair, boat, and twist forms with different orientations of the methyl groups.

| Conformer Type | Methyl Group Orientations | Expected Relative Stability |

| Chair | C2-equatorial, C7-equatorial | High |

| Chair | C2-axial, C7-equatorial | Moderate |

| Chair | C2-equatorial, C7-axial | Moderate |

| Chair | C2-axial, C7-axial | Low |

| Boat/Twist-Boat | Various combinations | Generally less stable than the lowest energy chair |

This table represents a hypothetical summary of expected relative stabilities based on general principles of conformational analysis. Actual stabilities would require specific computational results.

The energy barriers for the interconversion of these conformers would also be calculated to understand the dynamic behavior of the ring at different temperatures.

Experimental techniques are crucial for validating the theoretical predictions and providing a real-world picture of the conformational preferences of this compound.

Conformation in Solution (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide valuable information.

Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is determined by the ring conformation.

Coupling Constants: The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles within the ring and thus the preferred conformation. For example, in related 1,5-benzodiazepin-2-one (B1260877) systems, coupling constants have been used to establish the cis or trans configuration of substituents on the seven-membered ring.

Dynamic NMR (DNMR) spectroscopy can be used to study the rates of conformational changes like ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged spectrum.

| NMR Parameter | Information Gained |

| ¹H Chemical Shifts | Local electronic environment of protons |

| ¹³C Chemical Shifts | Local electronic environment of carbons |

| ³JHH Coupling Constants | Dihedral angles and relative stereochemistry |

| NOE Enhancements | Through-space proximity of protons, overall geometry |

| Variable Temperature NMR | Energy barriers for conformational interconversion |

This table summarizes the application of various NMR parameters for the conformational analysis of this compound.

Conformation in the Solid State (X-ray Crystallography): Single-crystal X-ray diffraction provides the most definitive picture of the molecular structure in the solid state. If suitable crystals of this compound can be obtained, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsional angles of the molecule in its crystalline form. This would unambiguously identify the preferred conformation in the solid state. This information is invaluable for benchmarking the results of theoretical calculations. It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces in the crystal lattice. However, it often corresponds to one of the low-energy conformers predicted by theoretical methods. Studies on related seven-membered lactones have successfully used single crystal analysis to identify stable conformations. rsc.org

Theoretical and Computational Investigations of 2,7 Dimethyl 1,4 Oxazepan 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 2,7-Dimethyl-1,4-oxazepan-5-one, these methods can predict its geometry, electronic landscape, and spectroscopic signatures, offering insights that complement and sometimes precede experimental data.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are instrumental in analyzing the electronic structure of heterocyclic systems. For a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations using the B3LYP/6-31G(d,p) basis set were employed to optimize the geometry and analyze the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energies of these orbitals are crucial in determining the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. nih.gov

For this compound, similar DFT studies would likely reveal the influence of the methyl groups and the oxygen and nitrogen heteroatoms on the electron distribution within the seven-membered ring. The lone pairs on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO, while the carbonyl group would heavily influence the LUMO. Analysis of the molecular electrostatic potential (MEP) would highlight the electron-rich regions (around the carbonyl oxygen) and electron-deficient regions, which are key to understanding intermolecular interactions. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Related 1,4-Diazepan-5-one Derivative

| Parameter | Value |

| HOMO Energy | -6.4148 eV |

| LUMO Energy | -0.7333 eV |

| Energy Gap (ΔE) | 5.6815 eV |

| Electronegativity (χ) | 3.5740 eV |

| Chemical Hardness (η) | 2.8407 eV |

Data extrapolated from a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which serves as a model for the electronic properties of similar heterocyclic systems. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic data such as NMR and IR spectra. For instance, in the characterization of newly synthesized benzoxazepine derivatives, 1H and 13C NMR chemical shifts are calculated and compared with experimental values to confirm the proposed structures. amazonaws.com DFT calculations can predict the vibrational frequencies corresponding to different functional groups, such as the C=O stretch of the lactam and the C-N and C-O stretches within the oxazepane ring.

For this compound, theoretical predictions of its 1H and 13C NMR spectra would be invaluable for its identification and structural elucidation. The calculated chemical shifts for the methyl protons and carbons, as well as the methylene (B1212753) protons within the ring, would provide a benchmark for experimental verification. Slight variations between theoretical (gas phase) and experimental (solid or solution phase) data are expected and can be attributed to intermolecular interactions in the condensed phase. researchgate.net

Energetic Studies of Isomers and Conformers

The seven-membered ring of 1,4-oxazepan-5-one (B88573) is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of methyl groups at the C2 and C7 positions introduces stereocenters, leading to the possibility of diastereomers (cis and trans) and enantiomers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated biological environment. MD simulations can model the conformational changes of the flexible oxazepane ring over time, the interactions with solvent molecules, and the potential binding modes with a biological target.

For a molecule like this, MD simulations could explore the conformational landscape and the transitions between different low-energy conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a receptor or enzyme.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For instance, DFT studies have been used to elucidate the mechanism of racemization in oxazepam, a related benzodiazepine (B76468), by modeling the transition states of proposed pathways. nih.gov The ring-chain tautomerism was identified as the most plausible mechanism. nih.gov

For the synthesis of 1,4-oxazepin-7-ones, the Baylis-Hillman reaction has been utilized as a key step. researchgate.net Theoretical modeling of the synthesis of this compound could involve identifying the transition states and intermediates of the cyclization step. This would provide insights into the reaction kinetics and help optimize reaction conditions. Transition state analysis would reveal the energy barriers for each step of the proposed synthetic route.

Structure-Activity Relationship (SAR) Studies (excluding clinical data)

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. While no specific SAR studies for this compound are publicly available, general principles can be inferred from studies on related heterocyclic compounds.

In a series of 1,4-benzodiazepine-2,5-dione derivatives, SAR studies revealed that modifications at different positions of the benzodiazepine ring significantly impacted their anticancer activity. nih.gov Similarly, for this compound, the methyl groups at C2 and C7 are expected to influence its biological profile. These groups can affect the molecule's lipophilicity, steric profile, and metabolic stability. The stereochemistry of these methyl groups (cis or trans) would also likely play a crucial role in how the molecule interacts with a biological target. A systematic exploration of different substituents at these positions would be a classic approach to developing a comprehensive SAR for this class of compounds. nih.gov

Ligand Design Principles and Interaction Models

While specific ligand design principles for this compound are not extensively documented, computational studies on the parent 1,4-oxazepan-5-one scaffold offer valuable insights. Molecular modeling is a important tool in predicting the conformational preferences and energetic landscapes of such molecules, which are crucial for their interaction with biological targets.

A molecular modeling study on a series of 1,4-oxazepan-5-one derivatives was conducted to understand their conformational distribution. Using the B3LYP/6-31G* level of theory, researchers calculated the energies of different conformers. This type of analysis is fundamental in ligand design, as the three-dimensional shape of a molecule dictates its ability to fit into the binding pocket of a protein. For the 1,4-oxazepan-5-one ring, the presence of two heteroatoms (nitrogen and oxygen) and a carbonyl group introduces significant conformational flexibility. The seven-membered ring can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers determine the most probable shape of the molecule in a biological environment.

In the case of this compound, the methyl groups at the C2 and C7 positions would be expected to influence the conformational equilibrium. Depending on their stereochemistry (cis or trans) and their orientation (axial or equatorial), these substituents can introduce steric hindrance that favors certain conformations over others. For instance, a study on the related 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a chair conformation for the seven-membered ring, with bulky substituents occupying equatorial positions to minimize steric strain. A similar principle would likely apply to this compound, with the methyl groups preferentially adopting equatorial orientations in the most stable chair-like conformers.

The interaction models for ligands based on the 1,4-oxazepan-5-one scaffold would likely involve hydrogen bonding and dipole-dipole interactions. The carbonyl oxygen and the amine proton (if unsubstituted at the nitrogen) can act as hydrogen bond acceptors and donors, respectively. The ether oxygen can also participate as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within a protein's binding site.

Table 1: Key Structural Features of 1,4-Oxazepan-5-one for Ligand Design

| Feature | Potential Role in Ligand-Target Interaction |

| Carbonyl Group (C=O) | Hydrogen bond acceptor |

| Amine Group (N-H) | Hydrogen bond donor (if N is unsubstituted) |

| Ether Oxygen (O) | Hydrogen bond acceptor |

| Seven-membered Ring | Provides a flexible scaffold for orienting substituents |

| Substituents (e.g., at C2, C7) | Influence conformation, solubility, and can form specific interactions with the target |

Exploration of Potential Biological Target Interactions (at a theoretical/mechanistic level)

The exploration of potential biological targets for novel chemical entities is a key aspect of drug discovery. While no specific biological targets have been experimentally validated for this compound, theoretical studies on the 1,4-oxazepan-5-one skeleton suggest potential avenues of investigation.

One notable theoretical study aimed to synthesize novel 1,4-oxazepan-5-one derivatives as potential inhibitors of the MDM2-p53 interaction. The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor protein. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. This makes MDM2 an attractive target for cancer therapy. The design of these potential inhibitors was based on creating a scaffold that could mimic the binding of p53 to MDM2.

At a mechanistic level, the interaction of a 1,4-oxazepan-5-one-based ligand with MDM2 would likely involve the insertion of hydrophobic substituents into the key hydrophobic pockets of the p53-binding cleft of MDM2. The core heterocyclic ring would serve as a scaffold to correctly orient these hydrophobic groups. The hydrogen bonding capabilities of the oxazepanone ring could further stabilize the ligand in the binding site.

Molecular docking simulations are a primary computational tool used to predict the binding mode and affinity of a ligand to its target. In a typical docking study, the 3D structure of the target protein is used as a receptor, and the ligand is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding energy for each pose. For a 1,4-oxazepan-5-one derivative targeting MDM2, the docking simulations would aim to identify poses where the substituents on the ring make favorable contacts with the hydrophobic residues of the MDM2 binding pocket, such as Leu54, Ile61, and Val93.

While this research on MDM2 inhibitors provides a promising theoretical direction, it is important to note that the synthesis of the targeted 1,4-oxazepan-5-one derivatives in that particular study proved to be challenging.

Other related heterocyclic structures have been successfully investigated for different biological targets. For example, derivatives of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs), which are targets for the treatment of glaucoma. These studies often involve molecular dynamics simulations to understand the stability of the ligand-protein complex over time.

Table 2: Potential Biological Targets for 1,4-Oxazepan-5-one Derivatives Based on Theoretical Studies and Analogs

| Potential Target | Therapeutic Area | Rationale/Mechanism |

| MDM2 | Oncology | Inhibition of the MDM2-p53 interaction to restore tumor suppressor function. |

Advanced Analytical Methodologies for Purity and Characterization of 2,7 Dimethyl 1,4 Oxazepan 5 One Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of 2,7-Dimethyl-1,4-oxazepan-5-one derivatives. The choice of technique is dictated by the volatility, polarity, and chiral nature of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. heraldopenaccess.us For compounds lacking a strong UV chromophore, detection can be challenging. veeprho.com In such cases, advanced detectors or derivatization strategies are employed.

Since this compound lacks a significant chromophore for high-sensitivity UV detection, alternative detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors can be utilized. chromatographyonline.com However, for trace analysis and impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.

For chiral separations, the use of chiral stationary phases (CSPs) is the most effective method. eijppr.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based CSPs have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including cyclic amides. tandfonline.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. phenomenex.com

Advanced detection methods for chiral analysis include Circular Dichroism (CD) detectors, which can distinguish between enantiomers based on their differential absorption of circularly polarized light, providing both qualitative and quantitative information. jasco-global.comjascoinc.com Optical Rotation (OR) detectors also offer a means of specific detection for chiral molecules. heraldopenaccess.usjasco-global.com

A hypothetical HPLC method for the analysis of this compound could involve a polysaccharide-based chiral column to separate the stereoisomers, coupled with a mass spectrometer for sensitive detection and identification.

Table 1: Hypothetical HPLC-MS/MS Method Parameters for Chiral Separation of this compound Stereoisomers

| Parameter | Value |

| HPLC System | UHPLC System |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | (2R,7S)-isomer: Precursor > Product 1, Product 2(2S,7R)-isomer: Precursor > Product 1, Product 2(2R,7R)-isomer: Precursor > Product 1, Product 2(2S,7S)-isomer: Precursor > Product 1, Product 2 |

| Collision Energy | Optimized for each transition |

This table presents a hypothetical set of parameters and would require experimental validation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar amide group and potential for hydrogen bonding, derivatization can be employed to enhance its volatility and improve chromatographic performance. research-solution.comlibretexts.orgresearchgate.net

Common derivatization techniques include silylation, which replaces active hydrogens with a silyl (B83357) group, or acylation. research-solution.comlibretexts.orgdamascusuniversity.edu.sy For instance, reacting the amide nitrogen with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile trimethylsilyl (B98337) derivative suitable for GC analysis. damascusuniversity.edu.sy

For the separation of the enantiomers of this compound, a chiral capillary column is essential. research-solution.com Chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, are commonly used for the enantioseparation of a wide range of chiral compounds by GC. nih.gov The selection of the appropriate chiral column is critical and often requires screening of different stationary phases. research-solution.com

Table 2: Potential GC-MS Method with Derivatization for Analysis of this compound

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-500 |

This table presents a hypothetical set of parameters and would require experimental validation.

The determination of enantiomeric excess (ee) is crucial for the quality control of chiral compounds like this compound. heraldopenaccess.us Chiral HPLC is the most widely used and reliable method for this purpose. heraldopenaccess.ustandfonline.comtandfonline.com By using a suitable chiral stationary phase, the different stereoisomers can be separated into distinct peaks. tandfonline.comtandfonline.com The enantiomeric excess is then calculated from the peak areas of the respective enantiomers.

The formula for calculating enantiomeric excess is: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

For accurate ee determination, baseline separation of the enantiomeric peaks is desirable. Method development often involves screening different chiral columns and optimizing the mobile phase composition to achieve sufficient resolution. sigmaaldrich.com In cases where baseline separation is not achieved, specialized software can be used for peak deconvolution.

Circular dichroism detectors can be particularly advantageous for ee determination as they provide a specific response for chiral molecules, and the sign of the signal can help in identifying the enantiomers. jasco-global.comnih.gov

Advanced Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is an indispensable tool for the trace analysis and impurity profiling of pharmaceutical compounds. ptfarm.plnih.govyoutube.com For this compound, LC-MS/MS (tandem mass spectrometry) provides the high sensitivity and selectivity needed to detect and identify impurities at very low levels. nih.govnih.gov

The process of impurity profiling involves generating a "fingerprint" of the impurities present in a sample. nih.gov This is achieved by identifying the molecular weights and fragmentation patterns of the impurities. The fragmentation data, obtained from MS/MS experiments, provides structural information that can be used to propose the structures of unknown impurities. ptfarm.plnih.gov This is particularly useful when reference standards for the impurities are not available. nih.gov

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an emerging technique that can provide an additional dimension of separation based on the size, shape, and charge of the ions. nih.govnih.govresearchgate.netfrontiersin.org This can be extremely valuable for separating isomeric impurities, including diastereomers and constitutional isomers, that may not be resolved by chromatography alone. nih.govnih.govfrontiersin.org

Table 3: Hypothetical Impurity Profile of a this compound Sample Determined by LC-MS/MS

| Impurity ID | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Identity |

| IMP-01 | 4.2 | 144.1025 | 116.0711, 88.0762 | Des-methyl derivative |

| IMP-02 | 5.8 | 174.1130 | 156.0924, 128.1021 | Hydroxylated derivative |

| IMP-03 | 6.5 | 158.1181 | 140.0975, 112.1072 | Ring-opened (hydrolyzed) product |

| IMP-04 | 7.1 | 159.1338 | 142.1073, 114.1174 | Positional isomer |

This table is for illustrative purposes only and the data is hypothetical.

Quantitative Analysis Methods beyond Basic Identification

While chromatographic techniques with standard detectors can provide quantitative information, other advanced methods offer orthogonal approaches for purity assessment and quantification, often without the need for specific reference standards.

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity determination of organic compounds. nih.govacs.orgacs.org Unlike chromatography, which relies on the response factor of a detector, qNMR provides a direct measurement of the molar concentration of an analyte. acs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

For the quantitative analysis of this compound, a 1H qNMR experiment can be performed. By integrating the signals corresponding to specific protons of the target molecule and comparing them to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy and precision. acs.orgnih.gov This method is particularly valuable as it can quantify the main component and any proton-containing impurities simultaneously, provided their signals are resolved. nih.govacs.org

Table 4: Illustrative Parameters for a 1H qNMR Purity Assay of this compound

| Parameter | Value |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) |

| Internal Standard | Maleic Anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzene |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest |

| Pulse Angle | 90° |

| Number of Scans | 16 or higher for good signal-to-noise |

| Data Processing | Baseline and phase correction, integration of analyte and standard signals |

This table provides general parameters for a qNMR experiment; specific values would need to be optimized.

The use of these advanced analytical methodologies is essential for a comprehensive understanding of the chemical and stereochemical purity of this compound and its derivatives, ensuring the reliability and reproducibility of research and development activities involving this compound.

Exploration of 2,7 Dimethyl 1,4 Oxazepan 5 One in Chemical Research and Development Excluding Clinical/drug Properties

Applications as a Building Block in Complex Organic Synthesis

The inherent structural motifs of 2,7-Dimethyl-1,4-oxazepan-5-one make it a valuable precursor and scaffold in the construction of more complex molecular architectures.

Precursor for Other Heterocyclic Systems

The 1,4-oxazepan-5-one (B88573) core can be chemically manipulated to yield a variety of other heterocyclic systems. The lactam functionality can undergo reduction, hydrolysis, or reaction with various reagents to open the ring or modify the amide bond. For instance, reduction of the amide would lead to the corresponding 1,4-oxazepane (B1358080). The ether linkage can also be a site for ring-opening reactions under specific conditions. The methyl groups at the 2 and 7 positions can direct the stereochemical outcome of subsequent reactions, making this compound a useful chiral building block for the synthesis of enantiomerically pure target molecules. While direct literature on the conversion of this compound to other specific heterocycles is not abundant, the general reactivity of the 1,4-oxazepan-5-one ring system suggests its potential as a starting material for creating novel chemical entities.

Chemical Probe Development and Mechanistic Studies in Chemical Biology

The development of small molecules to probe biological systems at a molecular level is a cornerstone of chemical biology. This compound, with its defined structure and functional groups, has the potential to be developed into a chemical probe.

Enzymatic Interaction Studies (at a molecular level, not therapeutic)

The lactam ring of this compound is a potential pharmacophore that could interact with the active sites of various enzymes, particularly proteases or other hydrolases. By modifying the scaffold with reporter groups, such as fluorophores or affinity tags, researchers could design chemical probes to study enzyme activity and inhibition. The stereochemistry of the methyl groups would be crucial in determining the specificity and affinity of these interactions, allowing for the development of probes that can distinguish between different enzyme isoforms. These studies would provide valuable insights into enzyme mechanisms and substrate recognition at a fundamental molecular level, without pursuing a therapeutic outcome.

Protein-Ligand Binding Analysis (computational/biophysical, not clinical)

Computational and biophysical techniques are essential for understanding how small molecules interact with proteins. The well-defined conformation of the 1,4-oxazepan-5-one ring system makes this compound an excellent candidate for such studies. Molecular docking simulations can be used to predict the binding modes of this compound within the binding pockets of various proteins. These computational predictions can then be validated using biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. Such analyses would provide detailed information about the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding event. This fundamental understanding of protein-ligand recognition is critical for the rational design of more complex molecules with specific biological functions.

Role in Catalyst Design or Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The chiral nature of this compound suggests its potential application in the design of novel organocatalysts. The presence of both a Lewis basic site (the carbonyl oxygen) and a Brønsted acidic site (the amide proton) could allow it to function as a bifunctional catalyst. Furthermore, the chiral scaffold could be used to induce stereoselectivity in a variety of organic transformations. For example, derivatives of this compound could be synthesized where the nitrogen atom is part of a larger catalytic system, or where the methyl groups are replaced by other functional moieties to tune the catalyst's activity and selectivity. While specific examples of its use in catalysis are yet to be reported, the structural characteristics of this compound make it a promising platform for the development of new and efficient organocatalytic systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The synthesis of oxazepane rings has often been characterized by multi-step procedures that can be inefficient and generate significant waste. nih.gov Future research will undoubtedly focus on developing more streamlined and environmentally benign synthetic strategies.

A promising area is the development of one-pot synthesis methods. For instance, a one-pot strategy has been described for creating enantiomerically pure 3,6-disubstituted 1,4-oxazepanes through a tandem aziridine/epoxide ring-opening sequence. nih.gov Adapting such methodologies for the synthesis of 2,7-dimethyl-1,4-oxazepan-5-one could significantly improve efficiency.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds. Researchers have explored using greener oxidation procedures and recyclable catalysts for the synthesis of 1,4-benzodiazepines, a related class of seven-membered heterocycles. rsc.orgnih.gov Similar approaches, such as the use of polyethylene (B3416737) glycol (PEG) as a solvent and iodine as a catalyst, could be investigated for the synthesis of this compound. nih.gov The development of a modular monomer precursor, like 1,4-oxazepan-7-one (B12977673) trifluoroacetate, allows for the introduction of various functional groups in the final step, offering a versatile and efficient route to a range of N-acylated 1,4-oxazepan-7-ones. rsc.org

Discovery of Unprecedented Chemical Transformations

The exploration of novel chemical reactions involving the this compound scaffold could lead to the creation of new molecular architectures with unique properties. While specific unprecedented transformations for this exact compound are yet to be reported, research on related heterocyclic systems provides a roadmap for future investigations.

For example, the transformation of a pyrazole (B372694) derivative into a 14-membered hexaazamacrocycle through a dimerization process highlights the potential for self-assembly and the formation of larger, more complex structures from simpler heterocyclic precursors. researchgate.net Investigating the reactivity of the lactam and ether functionalities within the this compound ring under various catalytic conditions could unveil similar novel transformations.

Additionally, tandem reactions, such as the Rh(II)/Mg(OtBu)2-catalyzed one-pot synthesis of 1,4-oxazepines from N-sulfonyl-1,2,3-triazoles and glycidols, demonstrate the power of sequential catalytic processes to build complex heterocyclic systems. researchgate.net Applying similar strategies to this compound could lead to the discovery of new and efficient pathways to novel derivatives.

Integration of Machine Learning and AI in Synthetic Design and Prediction

For a target molecule like this compound, AI can be employed in several ways. Retrosynthetic analysis, a key component of synthesis planning, can be enhanced by ML models that suggest optimal disconnections and reaction pathways. nih.govyoutube.com These models are trained on vast databases of known reactions and can identify patterns that may not be obvious to a human chemist. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Suggest novel and efficient synthetic routes. nih.govyoutube.com |

| Property Prediction | Forecast physicochemical and biological activities of new derivatives. specialchem.comyoutube.com |

| Reaction Optimization | Identify optimal reaction conditions for higher yields and selectivity. researchgate.net |

| Materials Discovery | Guide the synthesis of advanced materials with desired properties. nih.gov |

Exploration of Self-Assembly Properties and Advanced Materials Applications

The unique seven-membered ring structure of 1,4-oxazepanes suggests potential for self-assembly into more complex architectures and applications in advanced materials. The ability of molecules to organize into well-defined structures is a key principle in the development of new functional materials.

While specific studies on the self-assembly of this compound are not yet available, research on related compounds provides a strong rationale for this line of inquiry. For instance, the synthesis of 1,4-diazepane derivatives has been explored for their potential in medicinal chemistry. nih.gov The conformation of these seven-membered rings, which often adopt a chair-like structure, can influence their intermolecular interactions and packing in the solid state. nih.gov

The synthesis of N-acylated poly(amino esters) via the ring-opening polymerization of 1,4-oxazepan-7-ones demonstrates the potential of this heterocyclic system as a monomer for creating functional and degradable polymers. rsc.org Future work could explore the polymerization of this compound to create novel polymers with tailored properties. The introduction of different substituents on the oxazepane ring could be used to control the polymer's degradability, solubility, and other characteristics.

Deepening Understanding of Stereochemical Control in Complex Oxazepan Systems

The presence of stereocenters at the 2 and 7 positions of this compound makes stereochemical control a critical aspect of its synthesis and a key area for future research. The biological activity of chiral molecules is often highly dependent on their stereochemistry.

Significant progress has been made in the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes. nih.govthieme-connect.com Methods relying on regio- and stereoselective 7-endo cyclization through haloetherification have been developed, yielding oxazepanes with good to excellent regio- and stereoselectivities. nih.gov Computational studies have been instrumental in understanding the role of the chiral bromonium intermediate in controlling the regioselectivity of these reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dimethyl-1,4-oxazepan-5-one, and how can purity be maximized?

- Methodological Answer : Cyclization of precursors (e.g., β-amino alcohols or lactam intermediates) under reflux conditions in aprotic solvents (e.g., THF or DCM) is a common approach. Purification via fractional crystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity . Key parameters include reaction time (12–24 hours) and stoichiometric control of methylating agents.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (¹H/¹³C, DEPT-135) are critical. For example, ¹H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 4.5–5.0 ppm (oxazepane ring protons) confirm substitution patterns. IR spectroscopy identifies lactam carbonyl stretching (~1680–1720 cm⁻¹) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : Hydrolysis of the lactam ring under acidic/basic conditions is a major concern. Stability studies recommend storage in inert atmospheres (argon) at –20°C, with desiccants to prevent moisture ingress. Accelerated degradation studies (40°C/75% RH for 6 months) guide formulation strategies .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the reactivity and pharmacological potential of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) predict electrophilic sites for functionalization. Molecular docking (AutoDock Vina) against GABAA receptors reveals binding affinity (ΔG ≈ –8.2 kcal/mol), suggesting CNS activity. Hirshfeld surface analysis identifies dominant H-bonding interactions (e.g., N–H···O) in crystal packing .

Q. What strategies resolve enantiomeric separation challenges in chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) achieves baseline separation (Rs > 1.5) of enantiomers. Asymmetric synthesis using Evans’ oxazaborolidine catalysts provides enantiomeric excess (ee > 90%). Polarimetry and CD spectroscopy validate configurations .

Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.